molecular formula C6H3BrFNO2 B1272216 4-Bromo-1-fluoro-2-nitrobenzene CAS No. 364-73-8

4-Bromo-1-fluoro-2-nitrobenzene

Cat. No.: B1272216
CAS No.: 364-73-8
M. Wt: 220 g/mol
InChI Key: UQEANKGXXSENNF-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and nitro groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

4-Bromo-1-fluoro-2-nitrobenzene is utilized in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-nitrobenzene followed by bromination. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-fluoro-4-nitrobenzene
  • 4-Bromo-2-nitrophenol
  • 2,5-Difluoronitrobenzene

Uniqueness

4-Bromo-1-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of specialized compounds .

Properties

IUPAC Name

4-bromo-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEANKGXXSENNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371281
Record name 4-Bromo-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-73-8
Record name 4-Bromo-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-fluoro-2-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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